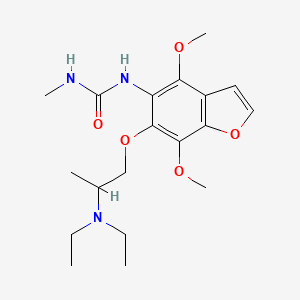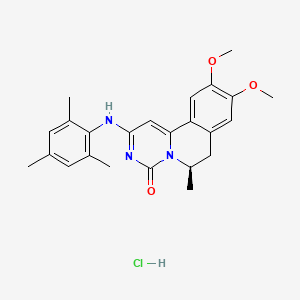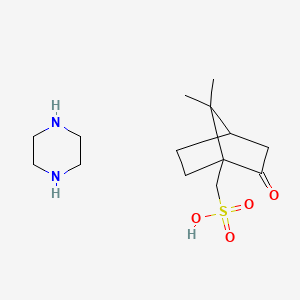
Piperazine 2-oxobornane-10-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C14H26N2O4S. It is known for its unique structure, which includes a piperazine ring and a bicyclic oxobornane sulphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine 2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new piperazine derivatives .
Applications De Recherche Scientifique
Piperazine 2-oxobornane-10-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of piperazine 2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. In biological systems, it may act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . Additionally, its unique structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler compound with a similar piperazine ring structure but lacking the oxobornane sulphonate group.
2-Oxobornane-10-sulphonic acid: Contains the oxobornane sulphonate group but does not have the piperazine ring.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring, such as imatinib and sildenafil.
Uniqueness
Piperazine 2-oxobornane-10-sulphonate is unique due to its combination of a piperazine ring and an oxobornane sulphonate group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
27016-31-5 |
|---|---|
Formule moléculaire |
C14H26N2O4S |
Poids moléculaire |
318.43 g/mol |
Nom IUPAC |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine |
InChI |
InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2 |
Clé InChI |
JSAZTUYNZHDFNH-UHFFFAOYSA-N |
SMILES isomérique |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



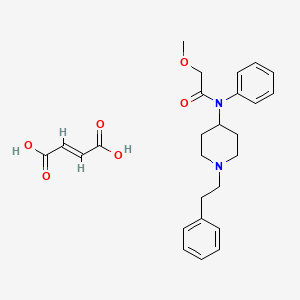
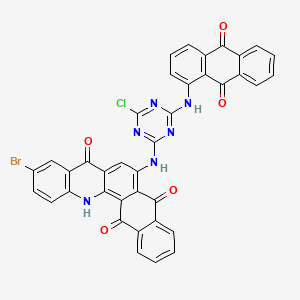
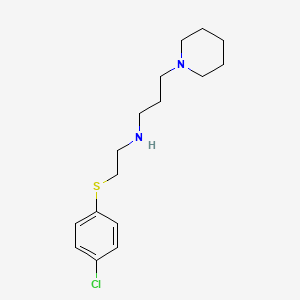

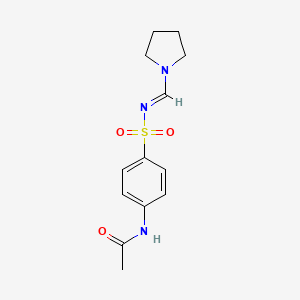

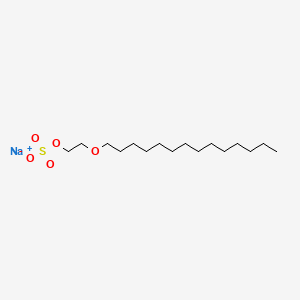
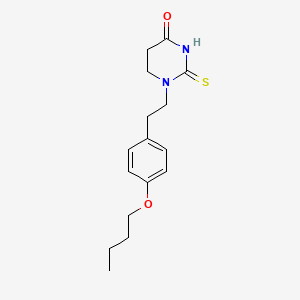
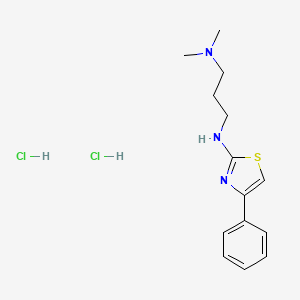
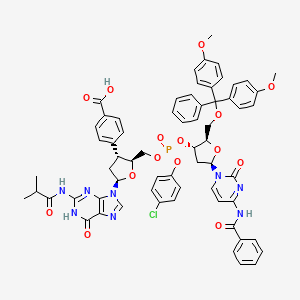
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
